(E)-1-[3,5-dichloro-4-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine
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Overview
Description
(E)-1-[3,5-dichloro-4-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a phenyl ring substituted with dichloro and phenoxyethoxy groups, and a triazole ring attached via a methanimine linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[3,5-dichloro-4-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the phenoxyethoxy intermediate: This step involves the reaction of phenol with ethylene oxide to form 2-phenoxyethanol.
Chlorination: The phenoxyethanol is then chlorinated to introduce the dichloro groups at the 3 and 5 positions of the phenyl ring.
Coupling with triazole: The chlorinated intermediate is then coupled with 1,2,4-triazole under basic conditions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:
Continuous flow reactors: To ensure consistent reaction conditions and high yield.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[3,5-dichloro-4-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of phenoxyethoxy ketones.
Reduction: Can yield phenoxyethoxy alcohols.
Substitution: Can produce various substituted phenoxyethoxy derivatives.
Scientific Research Applications
(E)-1-[3,5-dichloro-4-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-[3,5-dichloro-4-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to enzymes: Inhibiting their activity and affecting biochemical pathways.
Interact with receptors: Modulating cellular responses.
Affect gene expression: Influencing the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
(E)-1-[3,5-dichloro-4-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine: is similar to other triazole-containing compounds such as:
Uniqueness
- Structural uniqueness : The presence of both dichloro and phenoxyethoxy groups in the phenyl ring.
- Functional uniqueness : The combination of triazole and methanimine linkage provides unique biochemical properties.
Properties
IUPAC Name |
(E)-1-[3,5-dichloro-4-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O2/c18-15-8-13(10-22-23-11-20-21-12-23)9-16(19)17(15)25-7-6-24-14-4-2-1-3-5-14/h1-5,8-12H,6-7H2/b22-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMDUQOWDXSOHN-LSHDLFTRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C=NN3C=NN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)/C=N/N3C=NN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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